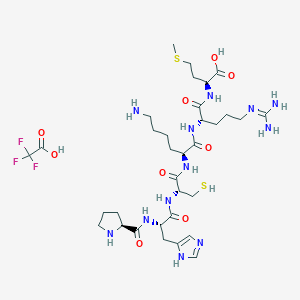
Antioxidant peptide A (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗氧化肽A (TFA) 是一种短肽,以其强大的抗氧化特性而闻名。 该化合物以芳香族或含硫氨基酸的存在为特征,这使其具有很强的自由基清除活性 . 抗氧化肽,包括抗氧化肽A (TFA),由于其能够中和自由基和减少氧化应激,因此在食品科学、制药和化妆品等各个领域受到关注 .
准备方法
合成路线和反应条件
抗氧化肽的合成通常涉及使用特定酶水解蛋白质。 例如,抗氧化肽可以通过一系列纯化步骤从豌豆蛋白水解产物中获得,包括超滤、离子交换色谱、凝胶过滤色谱和反相色谱 . 反应条件通常涉及使用胃蛋白酶和胰蛋白酶等蛋白酶,这些蛋白酶将蛋白质分解成具有抗氧化特性的较小肽段 .
工业生产方法
抗氧化肽的工业生产涉及对蛋白质来源进行大规模酶解水解,然后进行纯化过程以分离所需的肽。 超滤和色谱等技术通常用于实现高纯度和高产率 . 生产过程经过优化以确保抗氧化肽的稳定性和活性,使其适合在食品、制药和化妆品中的各种应用 .
化学反应分析
反应类型
抗氧化肽A (TFA) 经历多种类型的化学反应,主要集中在其抗氧化活性上。 这些反应包括:
常见试剂和条件
与抗氧化肽反应中使用的常见试剂包括过氧化氢 (H₂O₂) 和各种自由基生成剂。 条件通常涉及生理 pH 值和温度,以模拟生物环境 .
形成的主要产物
科学研究应用
抗氧化肽A (TFA) 具有广泛的科学研究应用:
作用机制
抗氧化肽A (TFA) 的作用机制涉及几个分子靶点和途径:
自由基清除: 该肽向自由基提供电子以中和自由基,从而防止氧化损伤.
激活抗氧化酶: 它增强内源性抗氧化酶的活性,例如超氧化物歧化酶 (SOD) 和过氧化氢酶.
抑制氧化酶: 该肽抑制氧化酶的活性,减少 ROS 的产生.
调节氧化还原信号通路: 它激活 Nrf2 通路并抑制 NF-κB 通路,这两者对维持细胞氧化还原平衡至关重要.
相似化合物的比较
抗氧化肽A (TFA) 可以与其他从各种来源获得的抗氧化肽进行比较:
豌豆蛋白水解产物: YLVN 和 EEHLCFR 等肽表现出与抗氧化肽A (TFA) 相似的强抗氧化活性.
油菜籽蛋白来源的肽: YWDHNNPQIR 等肽也显示出显着的抗氧化特性,并用于类似的应用.
植物来源的肽: 各种植物来源的肽具有抗氧化特性,并因其在食品和制药行业的潜力而受到探索.
抗氧化肽A (TFA) 因其独特的氨基酸组成而脱颖而出,这增强了其自由基清除活性,使其成为研究和工业应用中的宝贵化合物 .
生物活性
Antioxidant peptides have gained significant attention in recent years due to their potential health benefits, particularly in combating oxidative stress-related diseases. Antioxidant Peptide A (TFA) is one such peptide that exhibits notable biological activity. This article explores the biological activity of Antioxidant Peptide A (TFA), focusing on its antioxidant properties, mechanisms of action, and relevant research findings.
Overview of Antioxidant Peptide A (TFA)
Antioxidant Peptide A (TFA) is a short peptide characterized by the presence of aromatic or sulfur-containing amino acids. These structural features are believed to enhance its radical scavenging abilities, particularly in cancer cells . The peptide's ability to neutralize free radicals plays a crucial role in its potential therapeutic applications.
The biological activity of Antioxidant Peptide A (TFA) is primarily attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The following mechanisms have been identified:
- Radical Scavenging : Antioxidant peptides like TFA can neutralize reactive oxygen species (ROS), thereby preventing cellular damage.
- Activation of Antioxidant Enzymes : TFA may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are critical for cellular defense against oxidative stress .
- Regulation of Redox Signaling Pathways : The peptide may influence pathways such as Nrf2 activation and NF-κB inhibition, which are essential for maintaining cellular redox balance .
In Vitro Studies
A series of studies have evaluated the antioxidant activity of Antioxidant Peptide A (TFA) through various in vitro assays:
- Cell Viability Assays : In experiments using H2O2-induced oxidative damage models, TFA demonstrated a significant protective effect on cell viability. For instance, preincubation with TFA at a concentration of 0.025 mg/mL resulted in cell viabilities exceeding 50%, indicating its efficacy in mitigating oxidative stress .
- Reactive Oxygen Species (ROS) Reduction : TFA treatment significantly reduced ROS levels in H2O2-stressed cells, highlighting its role in alleviating oxidative damage .
- Enzyme Activity Enhancement : The peptide was shown to enhance the activities of SOD, CAT, and GSH-Px in damaged cells, with specific concentrations leading to increases close to those observed in control groups .
Comparative Analysis
The biological activity of Antioxidant Peptide A (TFA) can be compared with other known antioxidant peptides based on their molecular weight and structure. The following table summarizes key findings from various studies:
| Peptide Name | Molecular Weight (Da) | IC50 (mg/mL) | Cell Viability (%) | ROS Reduction (%) |
|---|---|---|---|---|
| Antioxidant Peptide A (TFA) | N/A | N/A | >50% | Significant |
| PGPTY | 533.57 | 0.24 | N/A | N/A |
| GGAW | ~500 | N/A | Improved | Significant |
Case Studies
Several case studies have highlighted the practical applications of Antioxidant Peptide A (TFA):
- Cancer Cell Models : In a study investigating the effects of TFA on cancer cells, it was found that the peptide's radical scavenging activity contributed to reduced oxidative stress and enhanced cell survival rates under harmful conditions .
- Oxidative Stress Models : Research demonstrated that TFA could effectively protect liver cells from H2O2-induced damage, showcasing its potential therapeutic benefits for liver-related oxidative stress conditions .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N12O7S2.C2HF3O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;3-2(4,5)1(6)7/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBWDSMSXOJHV-HXDXACSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55F3N12O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














